![molecular formula C13H16N2O4 B236465 Monoterpenylmagnolol CAS No. 135566-92-6](/img/structure/B236465.png)
Monoterpenylmagnolol
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Overview
Description
Monoterpenylmagnolol is a chemical compound with the molecular formula C28H34O2 and a molecular weight of 402.57 . It is also known by its English name, this compound .
Synthesis Analysis
The synthesis of this compound has been a subject of research. A study conducted at the University of Nottingham investigated the synthesis of the sesquiterpene-neolignan, this compound . The study utilized chemistry successfully used in previous syntheses of neolignan derivatives and attempted rhodium catalysed addition or aryl constituents to the conjugated enone, cryptone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 3D model viewer and structural formula editor . These tools can convert the molecule into a 3D model for a detailed view .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. For instance, complex ion equilibria and complexometric titrations can be used to understand the complexation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 402.57 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results. These properties can be determined using various analytical techniques .properties
CAS RN |
135566-92-6 |
---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C28H34O2/c1-6-8-20-11-13-27(29)24(15-20)26-17-21(9-7-2)16-25(28(26)30)23-14-19(5)10-12-22(23)18(3)4/h6-7,11,13-18,22-23,29-30H,1-2,8-10,12H2,3-5H3/t22-,23+/m1/s1 |
InChI Key |
QIWQHZQTBNPZSG-PKTZIBPZSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
SMILES |
CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C |
synonyms |
monoterpenylmagnolol monoterphenylmagnolol |
Origin of Product |
United States |
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